molecular formula C42H81NO8 B1246500 N-stearoyl cerebroside

N-stearoyl cerebroside

Cat. No.: B1246500
M. Wt: 728.1 g/mol
InChI Key: YMYQEDCYNANIPI-NMJNODIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glycosphingolipids in Biological Systems

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, playing a pivotal role in a multitude of biological processes. nih.govnih.gov Structurally, they consist of a ceramide lipid moiety linked to a carbohydrate chain. wikipedia.org This amphipathic nature allows them to integrate into the lipid bilayer of cell membranes, with their carbohydrate portions extending into the extracellular space. nih.gov

The functions of glycosphingolipids are diverse and critical for cellular life. They are integral to maintaining the structural integrity and fluidity of cell membranes, often concentrating in microdomains known as lipid rafts. creative-proteomics.com These rafts serve as organizing centers for signaling molecules, thereby influencing intracellular signaling pathways. creative-proteomics.com Glycosphingolipids are also key players in cell-cell recognition, adhesion, and communication, processes fundamental to tissue development and organization. wikipedia.orgiomcworld.org Their exposed carbohydrate chains can act as antigens and as receptors for various extracellular ligands, including toxins and pathogens. wikipedia.orgcreative-proteomics.com Furthermore, GSLs are involved in modulating immune responses and have been implicated in developmental processes such as neurite outgrowth and myelination. creative-proteomics.com

Overview of Cerebrosides as a Subclass of Glycosphingolipids

Cerebrosides represent the simplest class of glycosphingolipids, characterized by a ceramide backbone linked to a single sugar residue, which can be either glucose or galactose. creative-proteomics.comwikipedia.org This fundamental structure consists of a sphingosine (B13886) base, a long-chain amino alcohol, and a fatty acid attached via an amide bond. creative-proteomics.com The two primary types of cerebrosides are glucocerebrosides (B1249061) (containing glucose) and galactocerebrosides (B1148508) (containing galactose). wikipedia.org

These two types exhibit distinct tissue distributions and functions. Galactocerebrosides are predominantly found in the nervous system, where they are major components of the myelin sheath that insulates nerve fibers. iomcworld.orgwikipedia.org Their presence is crucial for the proper function and stability of myelin. nih.gov Glucocerebrosides, on the other hand, are found in various non-neural tissues and are particularly abundant in the skin, where they are essential for maintaining the water permeability barrier. wikipedia.org Cerebrosides also serve as metabolic intermediates in the biosynthesis of more complex glycosphingolipids, such as gangliosides and sulfatides (B1148509). creative-proteomics.combasicmedicalkey.comcambridgescholars.com

Specific Academic Relevance of N-stearoyl Cerebroside

This compound is a specific type of cerebroside where the fatty acid component is stearic acid, an 18-carbon saturated fatty acid. Its academic relevance stems from its presence in biological systems and its use as a tool in various research applications.

Research has highlighted the role of specific cerebroside structures in various biological contexts. For instance, studies on the epidermal lipids have synthesized and characterized cerebrosides with different fatty acids, including stearic acid, to understand their physical properties and their role in skin barrier function. tandfonline.com The composition of the fatty acid chain, such as the presence of stearic acid, influences the physical properties of the cerebroside and the membrane in which it resides. wikipedia.org

In neuroscience research, N-stearoyl cerebrosides have been used in the development of novel biosensors for detecting neuromolecules involved in oxidative stress, such as ascorbate, dopamine, and serotonin. nih.gov These sensors have potential clinical relevance for studying conditions like Parkinson's disease. nih.govdntb.gov.ua Furthermore, synthetic this compound derivatives are utilized in biomedical research to study lipid-protein interactions, membrane dynamics, and glycosphingolipid metabolism. The specific structure of this compound makes it a valuable compound for investigating the fundamental roles of cerebrosides in both healthy and diseased states.

Data Tables

Table 1: Key Components of Cerebrosides

ComponentDescription
Sphingoid Base A long-chain amino alcohol, typically sphingosine, that forms the backbone of the molecule. creative-proteomics.com
Fatty Acid A long-chain fatty acid, such as stearic acid in the case of this compound, attached to the sphingoid base via an amide linkage. creative-proteomics.com
Monosaccharide A single sugar residue, either glucose or galactose, linked to the primary hydroxyl group of the sphingoid base. wikipedia.org

Table 2: Comparison of Major Cerebroside Types

Cerebroside TypePrimary SugarTypical LocationKey Function
Galactocerebroside GalactoseNeural tissue, myelin sheath wikipedia.orgMyelin formation and stability wikipedia.org
Glucocerebroside GlucoseNon-neural tissues, skin wikipedia.orgSkin water permeability barrier wikipedia.org

Table 3: Research Applications of this compound and its Derivatives

Research AreaApplicationReference
Neuroscience Development of electrochemical sensors for detecting neuromolecules. nih.gov nih.gov
Biomedical Research Studying lipid-protein interactions and membrane dynamics.
Dermatology Investigating the role of specific cerebrosides in skin barrier function. tandfonline.com tandfonline.com

Properties

Molecular Formula

C42H81NO8

Molecular Weight

728.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1

InChI Key

YMYQEDCYNANIPI-NMJNODIHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Stearoyl Cerebroside

De Novo Biosynthesis Routes

The de novo synthesis of N-stearoyl cerebroside primarily occurs in the endoplasmic reticulum and involves the sequential action of several enzymes. nih.gov This pathway can be broadly understood through two key routes: the ceramide pathway and the psychosine (B1678307) pathway.

Ceramide Pathway and Precursors

The predominant route for the synthesis of this compound is the ceramide pathway. umich.edu This pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. nih.gov This is subsequently reduced to sphinganine (B43673) by 3-ketosphinganine reductase. nih.gov

The next crucial step is the N-acylation of sphinganine by a family of enzymes known as ceramide synthases (CerS). nih.govwikipedia.org Specifically for this compound, a CerS isoform with a preference for stearoyl-CoA (C18:0-CoA) is required. uniprot.org This reaction forms dihydroceramide (B1258172), which is then desaturated by dihydroceramide desaturase to yield ceramide. nih.gov This ceramide molecule, containing a stearoyl group, serves as the direct precursor for this compound. The final step involves the glycosylation of this ceramide.

Psychosine Pathway and Non-Enzymatic Acylation Considerations

An alternative, though less established, route for cerebroside synthesis is the psychosine pathway. umich.edu In this pathway, the sphingoid base is first glycosylated to form psychosine (galactosyl- or glucosyl-sphingosine). Subsequently, the psychosine is acylated with a fatty acyl-CoA, such as stearoyl-CoA, to form the cerebroside. umich.eduumich.edu

While enzymatic acylation of psychosine has been proposed, some studies suggest that this step can also occur non-enzymatically. acs.orgnih.gov The high-energy thioester bond in acyl-CoA molecules like stearoyl-CoA can lead to the non-enzymatic acylation of the amino group of psychosine. umich.edu However, the physiological significance of this non-enzymatic route compared to the enzymatic ceramide pathway is still a subject of investigation. umich.edu

Enzymology of this compound Synthesis

The synthesis of this compound is orchestrated by a specific set of enzymes, each playing a critical role in the formation of the final molecule.

Role of Ceramide Synthases (CerS isoforms) and N-Acyl Chain Specificities

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6 in mammals) located in the endoplasmic reticulum that catalyze the N-acylation of the sphingoid base. nih.govwikipedia.org A defining characteristic of these enzymes is their high specificity for fatty acyl-CoAs of particular chain lengths. nih.gov

The synthesis of N-stearoyl ceramide, the precursor to this compound, is primarily attributed to CerS1, which exhibits a strong preference for stearoyl-CoA (C18:0-CoA). uniprot.orgfrontiersin.org CerS4 also shows some activity towards C18-CoA. frontiersin.org This specificity is crucial as the acyl chain length significantly influences the biological function of the resulting ceramide and the cerebrosides derived from it. The specificity of CerS enzymes is determined by a region of about 150 amino acids within their Tram-Lag-CLN8 (TLC) domain. nih.gov

Acyl-CoA Specificity of Mammalian Ceramide Synthase Isoforms
CerS IsoformPrimary Acyl-CoA SpecificityReference
CerS1C18:0-CoA (Stearoyl-CoA) uniprot.orgfrontiersin.org
CerS2C22:0-C24:0-CoA (Very long-chain) frontiersin.org
CerS3C26:0-C34:0-CoA (Ultra long-chain) frontiersin.org
CerS4C18:0-C20:0-CoA frontiersin.org
CerS5C14:0-C16:0-CoA frontiersin.org
CerS6C14:0-C16:0-CoA frontiersin.org

Glycosyltransferases (e.g., UDP-Glucose:Ceramide Glucosyltransferase, UDP-Galactose:Ceramide Galactosyltransferase)

Once N-stearoyl ceramide is synthesized, a sugar moiety is added to its primary hydroxyl group by a glycosyltransferase. This reaction is the final step in the formation of this compound. Two main types of cerebrosides are formed depending on the sugar transferred: glucocerebrosides (B1249061) and galactocerebrosides (B1148508).

UDP-Glucose:Ceramide Glucosyltransferase (UGCG) : This enzyme, located in the cis-Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (a type of cerebroside). nih.gov UGCG is a key enzyme in the synthesis of most glycosphingolipids. nih.gov

UDP-Galactose:Ceramide Galactosyltransferase (CGT) : This enzyme is responsible for the synthesis of galactosylceramide, a major component of the myelin sheath in the nervous system. sigmaaldrich.comchula.ac.th It transfers galactose from UDP-galactose to ceramide. chula.ac.th Interestingly, for this enzyme to function in the endoplasmic reticulum, it can form a complex with the UDP-galactose transporter (UGT) to ensure a supply of its substrate. molbiolcell.org

The activity of these glycosyltransferases can be influenced by various factors, including pH and the presence of specific lipids. For instance, the UDP-glucose:ceramide glucosyltransferase from radish seedlings shows optimal activity at pH 7.8 and 30°C. tandfonline.com

Desaturases and Hydroxylases (e.g., 2-hydroxy fatty N-acyl (E)-Δ3-desaturase)

Further modifications to the this compound molecule can occur through the action of desaturases and hydroxylases. These enzymes introduce double bonds or hydroxyl groups, respectively, into the fatty acid chain or the sphingoid base, leading to a greater diversity of cerebroside structures.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a specific monohexosylceramide containing an 18-carbon stearoyl acyl chain, is a tightly controlled process. This regulation occurs at multiple levels, including genetic, transcriptional, and post-translational, ensuring the appropriate synthesis of this crucial lipid for cellular function. The primary pathway involves the acylation of a sphingoid base by ceramide synthase to form N-stearoyl ceramide, followed by the addition of a sugar moiety (glucose or galactose).

The expression of the enzymes responsible for this compound synthesis is under strict transcriptional control. The key enzymes are Ceramide Synthase 1 (CERS1), which specifically synthesizes C18-ceramide, and either UDP-glucose ceramide glucosyltransferase (UGCG) or UDP-galactosyltransferase 8A (UGT8A), which attach the sugar molecule. researchgate.netgenecards.orgtandfonline.com

Ceramide Synthase 1 (CERS1): The CERS1 gene (also known as LASS1) encodes the enzyme that catalyzes the N-acylation of a sphingoid base with stearoyl-CoA to produce N-stearoyl ceramide (C18-ceramide). researchgate.netgenecards.org Its expression is crucial for determining the level of this specific ceramide precursor. While research into the specific transcriptional regulators of CERS1 is ongoing, general mechanisms involving transcription factors that control lipid metabolism are implicated.

Other Transcription Factors: In Schwann cells, the transcription of UGT8A, the rate-limiting enzyme for galactosylcerebroside (a type of cerebroside) biosynthesis, is significantly increased upon cAMP elevation, a key signaling event in myelination. tandfonline.com In Arabidopsis, the MYB30 transcription factor has been shown to be a potent activator of several genes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are components of other sphingolipids, highlighting how specific transcription factors can control lipid chain length. oup.com

Table 1: Key Genes and Regulators in this compound Biosynthesis

GeneEncoded EnzymeFunction in PathwayKnown Regulators/Influences
CERS1 Ceramide Synthase 1Synthesizes N-stearoyl (C18) ceramide from a sphingoid base and stearoyl-CoA. researchgate.netgenecards.orgTissue-specific expression (e.g., high in brain neurons). genecards.org
UGCG UDP-glucose ceramide glucosyltransferaseTransfers glucose to ceramide to form glucosylceramide. tandfonline.comcAMP elevation can increase transcription. tandfonline.com
UGT8A UDP-galactosyltransferase 8ATransfers galactose to ceramide to form galactosylceramide. tandfonline.comcAMP elevation significantly increases transcription in Schwann cells. tandfonline.com
SREBP Family Transcription FactorsMaster regulators of lipid synthesis. mdpi.comCeramide synthesis pathway activity correlates with SREBP processing and activation. nih.govahajournals.org

Post-translational modifications (PTMs) are crucial for regulating enzyme activity, stability, and localization, acting as a rapid mechanism to control metabolic pathways. nih.govabcam.com These modifications, such as phosphorylation and glycosylation, can alter protein function after the protein has been synthesized. abcam.comwikipedia.org

The enzymes involved in this compound biosynthesis are subject to such regulation. For instance, mammalian ceramide synthases are transmembrane proteins located in the endoplasmic reticulum (ER) and possess a putative glycosylation site at their N-terminus. nih.gov While it is not yet fully confirmed if this site is actively glycosylated, this PTM could play a role in protein folding, stability, and function, as glycosylation is known to have these effects on many other proteins. wikipedia.orgnih.gov

Phosphorylation is another common PTM that acts as a molecular switch to turn enzyme activity on or off. abcam.com While specific phosphorylation sites on CERS1 or the glycosyltransferases that directly regulate this compound synthesis are still under detailed investigation, it is a well-established mechanism for controlling metabolic flux in response to cellular signals. nih.gov For example, the phosphorylation state of key enzymes can be altered by cellular stress or signaling cascades, providing a dynamic layer of control over the production of specific lipids like this compound.

Catabolism and Degradation Pathways

The breakdown of this compound is a critical process for maintaining cellular lipid balance and recycling its constituent components. This catabolic process primarily occurs in the lysosomes, the cell's recycling center, through the sequential action of specific hydrolytic enzymes. wikipedia.org

The degradation of this compound is a two-step process involving the hydrolysis of both the glycosidic bond and the amide bond.

Hydrolysis of the Glycosidic Bond: The first step is the cleavage of the sugar moiety from the ceramide backbone. This reaction is catalyzed by a specific lysosomal hydrolase, depending on the sugar present.

N-stearoyl glucocerebroside is hydrolyzed by a glucocerebrosidase (also known as glucosylceramidase or GBA) to yield glucose and N-stearoyl ceramide. nih.govnih.govcreative-proteomics.com

N-stearoyl galactocerebroside is hydrolyzed by galactosylceramidase (GALC) to yield galactose and N-stearoyl ceramide. nih.govcreative-proteomics.com Deficiencies in these enzymes lead to the accumulation of their respective substrates, causing severe lysosomal storage disorders known as Gaucher disease (for glucocerebrosidase deficiency) and Krabbe disease (for galactosylceramidase deficiency). wikipedia.orgnih.gov

Hydrolysis of the Amide Bond: The resulting N-stearoyl ceramide is then broken down by a ceramidase , which hydrolyzes the amide linkage. researchgate.netnih.gov This reaction releases stearic acid (a C18:0 fatty acid) and the sphingoid base (e.g., sphingosine). nih.gov Studies have shown that ceramidases isolated from rat brain can effectively hydrolyze N-stearoyl-sphingosine. researchgate.netsci-hub.se

Table 2: Enzymes in this compound Catabolism

EnzymeSubstrateProductsCellular Location
Glucocerebrosidase (GBA) N-stearoyl glucocerebrosideN-stearoyl ceramide + GlucoseLysosome nih.govnih.gov
Galactosylceramidase (GALC) N-stearoyl galactocerebrosideN-stearoyl ceramide + GalactoseLysosome nih.gov
Ceramidase N-stearoyl ceramideStearic Acid + Sphingosine (B13886)Lysosome/Other researchgate.netsci-hub.se

The stepwise degradation of this compound generates several key intermediate metabolites that can be either further broken down or re-utilized in other metabolic pathways.

The primary and most significant intermediate metabolite in this pathway is N-stearoyl ceramide . nih.gov This molecule is formed after the removal of the sugar by either glucocerebrosidase or galactosylceramidase. nih.gov N-stearoyl ceramide itself is a bioactive lipid that can be channeled into different fates. Its primary catabolic route is further hydrolysis by ceramidase.

The final products of the complete degradation are:

A sugar molecule: Either glucose or galactose.

Stearic acid: An 18-carbon saturated fatty acid.

A sphingoid base: Typically sphingosine.

These components can be salvaged and recycled by the cell for the synthesis of new lipids or used in energy metabolism. wikipedia.org For instance, the released sphingosine can be re-acylated to form new ceramides (B1148491) (the salvage pathway) or phosphorylated to become sphingosine-1-phosphate, a critical signaling molecule. ahajournals.org

Table 3: Intermediate Metabolites in the Degradation of this compound

MetaboliteFormed FromConverted ToRole
N-stearoyl Ceramide N-stearoyl glucocerebroside or N-stearoyl galactocerebrosideStearic Acid + SphingosineKey intermediate in the catabolic pathway; also a bioactive signaling molecule. nih.gov
Glucose/Galactose N-stearoyl glucocerebroside or N-stearoyl galactocerebroside(Enters carbohydrate metabolism)Recycled for energy or biosynthesis.
Stearic Acid N-stearoyl ceramide(Enters fatty acid metabolism)Recycled for synthesis of other lipids or used for energy via beta-oxidation.
Sphingosine N-stearoyl ceramide(Enters sphingolipid salvage pathway or is degraded)Can be reused to synthesize new ceramides or phosphorylated to sphingosine-1-phosphate. ahajournals.org

Advanced Structural Characterization and Stereochemistry of N Stearoyl Cerebroside

Elucidation of Ceramide Backbone and Fatty Acyl Chain Heterogeneity

The foundational structure of N-stearoyl cerebroside is its ceramide backbone, which exhibits considerable heterogeneity. This variability is primarily observed in the long-chain base and modifications to both the base and the attached N-stearoyl fatty acyl chain.

Long-Chain Base Variations (e.g., Sphingosine (B13886), Dihydrosphingosine, Phytosphingosine (B30862), 9-methyl-4,8-sphingadienine)

The long-chain base (LCB) is a critical component of the ceramide backbone, and several variations can be found in cerebrosides, including those with an N-stearoyl group.

Sphingosine (d18:1): This is the most common LCB found in mammalian cerebrosides. rsc.orgresearchgate.net It is an 18-carbon amino alcohol with a characteristic trans double bond between carbons 4 and 5. researchgate.net this compound with a sphingosine base is a prevalent molecular species.

Dihydrosphingosine (d18:0): Also known as sphinganine (B43673), this LCB is the saturated form of sphingosine, lacking the C4-C5 double bond. researchgate.net Dihydroceramides, including N-stearoyl-dihydrosphingosine, serve as precursors in the de novo synthesis pathway of ceramides (B1148491) and can be found in more complex dihydro-sphingolipids. acs.org

Phytosphingosine (t18:0): This LCB is characterized by a hydroxyl group at the C-4 position of the 18-carbon chain, in addition to the hydroxyl groups at C-1 and C-3. acs.org N-stearoyl phytosphingosine is a known variant and is a significant component of the lipids in the stratum corneum of the skin. frontiersin.orgfao.org

9-methyl-4,8-sphingadienine: This unique LCB is predominantly found in fungal cerebrosides. frontiersin.orgnih.gov It features a methyl group at the C-9 position and two double bonds. However, studies on fungal cerebrosides consistently report this base in conjunction with 2-hydroxy fatty acids (such as 2-hydroxyoctadecanoic or 2-hydroxyhexadecanoic acid), rather than the non-hydroxylated stearic acid of this compound. frontiersin.orgnih.gov

Table 1: Common Long-Chain Base Variations in Cerebrosides
Long-Chain BaseAbbreviationKey Structural FeaturesOccurrence with N-stearoyl group
Sphingosined18:118 carbons, C4=C5 trans double bondCommon
Dihydrosphingosined18:018 carbons, saturated chainOccurs as a precursor
Phytosphingosinet18:018 carbons, C4-hydroxyl groupConfirmed
9-methyl-4,8-sphingadienine-Methyl group at C9, two double bondsNot typically observed; associated with 2-hydroxy fatty acids

Fatty Acyl Chain Lengths and Degrees of Saturation/Unsaturation

While this article focuses on this compound, which by definition contains a saturated 18-carbon acyl chain (stearic acid, C18:0), it is important to note that cerebrosides as a class exhibit a wide range of fatty acyl chain lengths and degrees of saturation. fao.orgnih.govnih.gov Fatty acids in cerebrosides can range from 14 to 24 carbons and may be saturated or unsaturated. fao.org The specific properties of this compound are in part determined by the saturated and relatively long nature of its C18:0 acyl chain.

Hydroxylation and Methylation Patterns

Further structural diversity in this compound arises from hydroxylation and methylation.

Hydroxylation: This modification can occur on both the long-chain base (as seen in phytosphingosine) and the fatty acyl chain. nih.gov α-hydroxylation (at the C-2 position) of the fatty acid is a common modification in cerebrosides, particularly in the myelin sheath. nih.govresearchgate.net Therefore, N-(2-hydroxystearoyl) cerebroside is a possible variant. This hydroxylation is stereospecific, with only the (R)-isomer found in mammalian sphingolipids. researchgate.net

Methylation: Methylation can occur on the long-chain base of sphingolipids. acs.org A sphingosine N-methyltransferase activity has been identified in the mouse brain, suggesting that N-methylation of the sphingoid base is a possible, though less common, modification. acs.org Trace amounts of O-methylated sphingoid bases have also been found. acs.org

Glycosidic Linkage Configuration (Alpha vs. Beta) and Sugar Moiety Analysis

The sugar moiety in cerebrosides is attached to the C-1 hydroxyl group of the ceramide backbone via a glycosidic bond.

Glycosidic Linkage: In mammalian cerebrosides, the sugar is attached via a β-glycosidic linkage. nih.govlongdom.org The biosynthesis involves a glycosyl-transferase-catalyzed reaction that results in an inversion of the stereochemistry from an α-linkage in the sugar-nucleotide donor (like UDP-galactose) to a β-linkage in the final cerebroside molecule. rsc.org Fungal cerebrosides also typically feature a β-glycosidic linkage. nih.gov

Sugar Moiety: The monosaccharide can be either glucose or galactose. rsc.org

Glucosylceramide (GlcCer): Contains a glucose moiety and is found in various tissues, being a major lipid component of the skin. rsc.orglongdom.org

Galactosylceramide (GalCer): Contains a galactose moiety and is the principal glycosphingolipid in neural tissue, being a major constituent of the myelin sheath. rsc.orgnih.gov

Advanced Spectroscopic and Chromatographic Methodologies

The detailed structural elucidation of this compound relies on sophisticated analytical techniques, particularly mass spectrometry and chromatography. These methods are essential for identifying the specific combination of long-chain base, fatty acid, and sugar moiety.

Mass Spectrometry Techniques (ESI-MS, FAB-MS, Tandem MS, MSn, MALDI-TOF Imaging)

Mass spectrometry (MS) is a cornerstone for cerebroside analysis due to its high sensitivity and ability to provide detailed structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing lipids like cerebrosides. koreascience.krnih.gov In positive-ion mode, cerebrosides can be detected as protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or lithium [M+Li]⁺. researchgate.net ESI coupled with tandem mass spectrometry (ESI-MS/MS) is particularly powerful for structural elucidation. nih.govnih.gov Collision-induced dissociation (CID) of the precursor ion provides fragment ions that are characteristic of the different components of the molecule. For a typical this compound with a sphingosine base (d18:1/18:0), fragmentation reveals the loss of the sugar moiety and water, as well as fragments corresponding to the ceramide backbone and the sphingosine long-chain base. nih.gov

Table 2: Representative ESI-MS/MS Fragmentation of N-Stearoylglucosylceramide (d18:1/18:0)
Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Interpretation of Fragment
728.6566.5Loss of glucose moiety [M+H-162]⁺ (Ceramide backbone)
548.5Loss of glucose and one water molecule [M+H-162-18]⁺
282.3Sphingosine LCB fragment after loss of water
264.3Sphingosine LCB fragment after loss of two water molecules

Data inferred from general cerebroside fragmentation patterns. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS has been historically used for the structural characterization of a wide variety of fungal cerebrosides, often after peracetylation of the sample to improve volatility and sensitivity. frontiersin.org

Tandem MS (MS/MS) and MSn: As mentioned, tandem MS is crucial for differentiating isomers and elucidating the fine structure. koreascience.kr By selecting a specific precursor ion and subjecting it to fragmentation, one can determine the nature of the LCB and the fatty acyl chain. nih.govnih.gov Further stages of fragmentation (MSn) can be used to probe the structure in even greater detail, for instance, to locate double bonds within the acyl chain in unsaturated analogues. fao.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Imaging: MALDI-MS is another soft ionization technique that allows for the analysis of intact lipid molecules. mdpi.com When coupled with imaging, MALDI-TOF can visualize the spatial distribution of specific cerebroside species directly in tissue sections. nih.gov This is particularly valuable for studying the localization of this compound in complex biological samples like the brain. nih.govnih.gov In MALDI-TOF analysis, cerebrosides are often detected as alkali metal adducts, such as [M+Na]⁺ or [M+K]⁺. mdpi.com

Table 3: Predicted m/z Values for this compound Variants in MALDI-TOF MS
This compound VariantMolecular FormulaMonoisotopic Mass[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
Galactosylceramide (d18:1/18:0)C₄₂H₈₁NO₈727.5962750.5856766.5595
Glucosylceramide (d18:1/18:0)C₄₂H₈₁NO₈727.5962750.5856766.5595
Galactosylceramide (d18:0/18:0)C₄₂H₈₃NO₈729.6119752.6013768.5752
Galactosylceramide (t18:0/18:0)C₄₂H₈₃NO₉745.6068768.5962784.5701

Calculated values.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D-¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cerebrosides, providing detailed information about the molecular framework, including the nature of the sugar moiety, the anomeric configuration of the glycosidic bond, and the structure of the lipid backbone. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the complex spectra of these molecules.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a cerebroside, distinct regions provide diagnostic signals. Protons on the sugar ring typically resonate in the δ 3.4–5.5 ppm range. unimo.it The anomeric proton (H-1 of the sugar) is particularly important, as its chemical shift and coupling constant (³J(H,H)) are indicative of the sugar type (glucose vs. galactose) and the β- or α-configuration of the glycosidic linkage. unimo.itresearchgate.net Resonances from the sphingosine and N-stearoyl acyl chains appear in other regions of the spectrum. For instance, the amide proton (NH) signal is often observed downfield, while the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the lipid chains create complex, overlapping signals in the upfield region (around δ 0.8-2.5 ppm). researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers a wider chemical shift range, leading to better resolution of individual carbon signals. nih.gov This technique is instrumental in confirming the pyranose ring form of the sugar and its anomeric configuration. researchgate.net The chemical shift of the anomeric carbon (C-1) is highly sensitive to the stereochemistry; for example, a β-linkage is typically associated with a C-1 signal around δ 100-105 ppm. researchgate.net Glycosylation causes a significant downfield shift (4–10 ppm) for the carbons involved in the linkage (the anomeric carbon and the linked carbon of the ceramide). unimo.it The carbonyl carbon of the N-stearoyl amide bond resonates at approximately δ 175 ppm, while the carbons of the long stearoyl chain and the sphingosine base are found in the δ 10-70 ppm range. researchgate.net

2D-NMR Techniques: To overcome the signal overlap inherent in 1D spectra, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. researchgate.netresearchgate.net

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of ¹H-¹³C pairs. This is particularly useful for resolving the crowded sugar and lipid regions of the spectrum. researchgate.net

HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing long-range connectivity. This helps in determining the sequence of the molecule, for instance, by showing the correlation between the anomeric proton of the sugar and the C-1 of the sphingosine base, thus confirming the glycosidic linkage site. researchgate.net

The following table summarizes typical ¹³C-NMR chemical shifts for a glucosylceramide, which shares the core structure of this compound.

Carbon AtomChemical Shift (δ, ppm)
Sugar Moiety
C-1' (Anomeric)~104
C-2'~75
C-3'~78
C-4'~72
C-5'~77
C-6'~63
Ceramide Moiety
C=O (Amide)~175
C-1 (Sphingosine)~70
C-2 (Sphingosine)~55
C-3 (Sphingosine)~75
CH₂ (Acyl/Sphingosine)~15-40
CH₃ (Acyl)~14
Data is illustrative and based on general values for glucosylceramides.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Coupled Techniques

Chromatographic methods are essential for the isolation, purification, and analysis of this compound from complex biological lipid extracts. researchgate.net Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), are widely used. nih.gov

Thin-Layer Chromatography (TLC): TLC is a robust and rapid technique for separating lipids based on their polarity. rockefeller.edu The stationary phase is typically a silica (B1680970) gel plate, which is polar. rockefeller.edu A solvent system (the mobile phase), often a mixture of chloroform, methanol, and water, is used to develop the plate. jcggdb.jp Non-polar lipids migrate further up the plate, while polar lipids like cerebrosides have lower retention factors (Rf values) due to stronger interactions with the silica. rockefeller.edu HPTLC offers improved resolution and sensitivity over conventional TLC. nih.gov After separation, the lipid spots can be visualized using various reagents, such as orcinol-sulfuric acid, which stains glycolipids purple. jcggdb.jpnih.gov This technique can effectively separate different classes of lipids and can even distinguish between glucosyl- and galactosylceramides, which are diastereomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides superior resolution, reproducibility, and quantification capabilities compared to TLC. For cerebroside analysis, normal-phase HPLC is commonly employed, using a silica-based column. The separation mechanism is similar to TLC, relying on polarity differences. A gradient of non-polar and polar solvents is used to elute the lipids from the column. More sophisticated analyses couple HPLC with mass spectrometry (LC-MS), allowing for the separation of different cerebroside species based on their acyl chain length and degree of unsaturation, followed by their immediate structural characterization and quantification.

The table below outlines typical solvent systems used in chromatographic separation of cerebrosides.

TechniqueStationary PhaseMobile Phase Composition (v/v/v)Purpose
HPTLCSilica Gel 60Chloroform / Methanol / Water (65:25:4)Separation of neutral glycosphingolipids
HPTLCSilica Gel 60Chloroform / Methanol / 0.25% aq. KCl (50:40:10)Separation of isomeric cerebrosides
HPLCSilica ColumnGradient of Hexane/Isopropanol to Isopropanol/WaterSeparation and quantification of lipid classes

Gas-Phase Ion Chemistry for Isomer and Double Bond Position Differentiation

Standard mass spectrometry (MS) is often insufficient to distinguish between the subtle structural differences of isomers, such as the glucose vs. galactose headgroup in cerebrosides or the position of double bonds in the fatty acyl chain. nih.gov Advanced techniques involving gas-phase ion chemistry coupled with tandem mass spectrometry (MS/MS or MSⁿ) have been developed to overcome these limitations. nih.govresearchgate.net

This approach involves reacting mass-selected lipid ions with a reagent ion within the mass spectrometer. nih.gov For instance, deprotonated cerebroside anions, [Cer-H]⁻, can be reacted with a metal-ligand complex dication, such as [Mg(Terpy)₂]²⁺ (where Terpy is terpyridine). nih.gov This ion/ion reaction forms a charge-inverted complex cation, [Cer-H+MgTerpy]⁺. nih.gov

Subsequent collision-induced dissociation (CID) of this complex yields distinct fragmentation patterns for different isomers. nih.gov The stereochemistry of the sugar headgroup influences the stability of the complex and its fragmentation pathways. For example, the CID spectrum of the β-glucosylceramide complex might show a predominant neutral loss of the sugar and sphingosine backbone, whereas the galactosylceramide complex may preferentially lose the terpyridine ligand. nih.gov These unique fragmentation signatures allow for the unambiguous differentiation of diastereomers like N-stearoyl-glucosylcerebroside and N-stearoyl-galactosylcerebroside. nih.gov

Furthermore, this methodology can be extended to locate double bonds within the N-stearoyl chain (if it were unsaturated). nih.gov MS³ experiments on specific fragment ions can induce charge-remote fragmentation along the fatty acyl chain, creating a series of product ions. A characteristic gap or "dip" in the signal intensity pattern of these ions reveals the original position of the double bond. nih.gov

Conformational Studies and Molecular Dynamics

Understanding the three-dimensional conformation and dynamic behavior of this compound is crucial for elucidating its function, particularly its role in membrane structure and interactions. Computational methods, such as conformational analysis and molecular dynamics (MD) simulations, are powerful tools for this purpose. nih.gov

Conformational Analysis: This involves systematically exploring the possible spatial arrangements of the molecule to identify low-energy, stable conformations. Force fields like AMBER are used to calculate the potential energy of the molecule as a function of its atomic coordinates. nih.gov For cerebrosides, key conformational variables include the torsion angles of the glycosidic linkage connecting the sugar to the ceramide, as well as the orientation of the amide group and the flexible lipid chains. nih.gov These studies, often validated by comparing computed parameters with experimental data from NMR (e.g., NOE-derived interproton distances), reveal preferred orientations of the sugar headgroup relative to the lipid backbone. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule over time, capturing its flexibility and interactions with its environment, such as a lipid bilayer. biorxiv.org By solving Newton's equations of motion for every atom in the system, MD simulations can model how this compound behaves within a cell membrane. These simulations reveal information about:

The orientation and mobility of the sugar headgroup at the membrane-water interface.

The packing and ordering of the N-stearoyl and sphingosine chains within the lipid bilayer. biorxiv.org

The formation of hydrogen bonds between adjacent cerebroside molecules or with other membrane components like cholesterol. nih.gov

Techniques like steered molecular dynamics (SMD) can also be used to simulate processes like the binding and unbinding of ligands to the cerebroside headgroup. uiuc.edu These computational approaches are essential for building three-dimensional models that connect the molecular structure of this compound to its biological function. nih.gov

Cellular and Molecular Functions of N Stearoyl Cerebroside

Membrane Organization and Lipid Microdomains

The amphipathic nature of N-stearoyl cerebroside, with its hydrophobic ceramide portion and hydrophilic sugar headgroup, dictates its behavior within the cell membrane. It is not merely a passive structural component but actively influences the architecture and physical properties of the membrane.

Association with Lipid Rafts

This compound is known to associate with specialized membrane microdomains called lipid rafts. nih.govmdpi.com These rafts are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and specific proteins. nih.govmdpi.com The long, saturated stearoyl chain of this compound promotes tight packing with cholesterol and other sphingolipids, contributing to the formation of these ordered domains. mdpi.com This association is crucial for the function of lipid rafts as platforms for signal transduction and protein sorting. nih.govscielo.brscielo.br The presence of cerebrosides, including the N-stearoyl variant, within these rafts helps to create a distinct lipid environment that can selectively recruit or exclude certain membrane proteins. nih.gov

Influence on Membrane Fluidity and Stability

The incorporation of this compound into the lipid bilayer has a notable effect on membrane fluidity and stability. creative-proteomics.com The rigid structure of the ceramide backbone and the potential for hydrogen bonding between the sugar headgroups of adjacent cerebroside molecules contribute to a more ordered and less fluid membrane environment. mdpi.com In concert with cholesterol, this compound helps to modulate the physical state of the membrane, preventing it from becoming overly fluid or excessively rigid. walshmedicalmedia.com This regulation of fluidity is essential for maintaining the structural integrity of the cell and for the proper functioning of embedded membrane proteins. walshmedicalmedia.comstudymind.co.uk The presence of this compound can also decrease the permeability of the membrane to small, water-soluble molecules. walshmedicalmedia.com

Cell Signaling Pathways

Beyond its structural roles, this compound is an active participant in cellular communication, influencing various signal transduction pathways. scielo.brscielo.br Its localization within lipid rafts places it in close proximity to a multitude of signaling molecules. nih.gov

Interactions with Membrane Proteins and Receptors

This compound can directly and indirectly interact with a variety of membrane proteins and receptors. nih.gov These interactions can modulate the activity of these proteins. For instance, the lipid environment created by this compound within lipid rafts can influence the conformation and clustering of receptors, thereby affecting their ligand-binding affinity and downstream signaling. nih.gov Glycosphingolipids, as a class, are known to modulate the function of ion channels, transporters, and various receptors. scielo.br The specific interactions of this compound with proteins are an area of ongoing research, but it is clear that its presence in the membrane can significantly impact protein function and cellular responses. inflibnet.ac.in

Role in Signal Transduction Cascades

By influencing the organization and activity of membrane proteins, this compound plays a role in initiating and modulating intracellular signal transduction cascades. nih.govwikipedia.org The clustering of signaling components within lipid rafts, facilitated by molecules like this compound, can enhance the efficiency and specificity of signaling pathways. wikidoc.org These cascades involve a series of biochemical reactions that transmit a signal from the cell surface to the cell's interior, ultimately leading to a specific cellular response. wikipedia.org Glycosphingolipids are implicated in signaling pathways that regulate cell growth, differentiation, and apoptosis. scielo.brscielo.br For example, the generation of ceramide from sphingolipids is a key step in certain apoptotic pathways. mdpi.com

Cell-Cell Interactions and Recognition

The carbohydrate portion of this compound, exposed on the cell surface, is critically involved in cell-cell interactions and recognition processes. scielo.brresearchgate.net The specific sugar moiety can act as a ligand for carbohydrate-binding proteins (lectins) on adjacent cells or in the extracellular matrix. acs.org These interactions are fundamental to processes such as cell adhesion, immune responses, and tissue formation. creative-proteomics.comresearchgate.net The pattern of glycosphingolipids on the cell surface, including this compound, creates a unique "glycocalyx" that serves as a cellular identifier. nih.gov This recognition system allows cells to distinguish between self and non-self, and to form appropriate connections with other cells. nih.govfrontiersin.org

Role in Cellular Processes

This compound, a member of the glycosphingolipid (GSL) family, is more than a simple structural component of cellular membranes. It is an active participant in a variety of fundamental cellular activities. GSLs, including cerebrosides, are known to be involved in critical processes such as cell growth, differentiation, and the modulation of cell signaling pathways. scielo.br The specific functions are often tied to the composition of their ceramide backbone, including the length of the N-acyl chain. This compound, with its C18:0 stearic acid chain, plays distinct roles in these complex biological events.

Cell Growth and Proliferation

Glycosphingolipids are deeply implicated in the regulation of cell growth and proliferation. scielo.br Their metabolites, including ceramides (B1148491) and sphingosines, are key signaling molecules that can determine a cell's fate, either toward proliferation or apoptosis (programmed cell death). preprints.org

Research indicates that specific cerebrosides can have a direct impact on cell viability. For instance, studies on cerebrosides isolated from marine organisms have demonstrated significant cytotoxic activities against cancer cell lines. This suggests an anti-proliferative role for these molecules. nih.govmdpi.com The precursor to this compound, C18-ceramide (N-stearoyl-sphingosine), is specifically produced by the enzyme ceramide synthase 1 (CerS1) and is known to be a potent inducer of apoptosis, thereby acting as a brake on cell proliferation. preprints.org

Conversely, certain glucosylceramides (a category that includes N-stearoyl glucocerebroside) have been shown to induce mitogenesis, or cell division, in various cell types. glycobiotech.de This dual potential highlights the complexity of sphingolipid signaling, where the specific structure of the lipid, its concentration, and the cellular context dictate its effect on cell growth. The incubation of transformed mouse fibroblast cells (L929) and mouse leukemic lymphocytes (L1210) with the related compound N-stearoylethanolamine resulted in an inhibition of cell growth and a decrease in cell survival. nih.gov

Table 1: Research Findings on the Cytotoxicity of Cerebrosides Against Breast Adenocarcinoma (MCF-7) Cells

This table summarizes the in-vitro cytotoxic activity of various cerebroside compounds isolated from the sea cucumber Holothuria spinifera. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundDescriptionIC₅₀ (µM) against MCF-7 CellsReference
Compound 1 Cerebroside mixture13.83 nih.gov
Compound 2 Spiniferoside B8.13 nih.gov
Compound 3 Spiniferoside C8.27 nih.gov
Doxorubicin Standard Chemotherapy Drug8.64 nih.gov

Cellular Differentiation and Morphogenesis

Cellular differentiation, the process by which a cell changes from one type to another, more specialized type, and morphogenesis, the biological process that causes a tissue or organ to develop its shape, are fundamentally influenced by glycosphingolipids. scielo.brnih.gov These lipids are not static structural elements but are dynamically involved in the signaling cascades that guide these developmental processes.

Glucosylceramides, for example, have been identified as having specific functions in the differentiation of the epidermis, the outermost layer of the skin. glycobiotech.de In the skin, ceramides are crucial for the proper formation of the stratum corneum, the body's primary barrier against water loss and external insults. google.comnih.gov The process of myelination—the formation of the myelin sheath around nerve axons by oligodendrocytes in the central nervous system—is a classic example of specialized cellular differentiation. Myelin is exceptionally rich in galactosylceramides (a category that includes N-stearoyl galactocerebroside), which constitute a major component of the sheath's structure and are believed to be vital for its stability and function. bioscience.co.uknih.govnih.gov The expression of these lipids is tightly regulated during oligodendrocyte differentiation.

Fungal cerebrosides have also been shown to be directly involved in the morphological transitions essential for fungal growth and development, further underscoring the conserved role of these lipids in regulating cell form and function across different kingdoms of life. scielo.br

Table 2: Key Sphingolipids in Cellular Differentiation Processes

ProcessCell Type / OrganismKey Sphingolipid(s)RoleReference(s)
Myelination Oligodendrocytes (CNS)GalactosylceramidesStructural component of myelin sheath, essential for stability. bioscience.co.uknih.govnih.gov
Epidermal Barrier Formation Keratinocytes (Skin)Glucosylceramides, CeramidesPrecursors for barrier lipids, crucial for stratum corneum integrity. glycobiotech.denih.gov
Morphological Transition Fungi (e.g., S. commune)Fungal CerebrosidesInvolved in triggering changes in cell shape and growth patterns. scielo.br

Intracellular Trafficking and Localization

The function of this compound is intrinsically linked to its location within the cell, a position determined by a highly organized system of synthesis and transport. The journey begins in the endoplasmic reticulum (ER), where its precursor, ceramide, is synthesized. nih.govmdpi.com This N-stearoyl-sphingosine is then transported to the Golgi apparatus. This transport can occur through vesicular pathways or via non-vesicular transport mediated by the ceramide transfer protein (CERT). mdpi.commdpi.com CERT exhibits a degree of selectivity for the acyl chain length of the ceramides it carries, and it is known to efficiently transfer ceramides with C18 chains, such as N-stearoyl-sphingosine. researchgate.net

In the Golgi apparatus, a glucose or galactose sugar moiety is added to the ceramide backbone by the enzyme glucosylceramide synthase (for glucocerebroside) or galactosylceramide synthase (for galactocerebroside), respectively, to form the final cerebroside molecule. numberanalytics.com From the Golgi, this compound is trafficked, primarily via vesicles, to its final destination: the plasma membrane. researchgate.net

Within the plasma membrane, this compound and other sphingolipids, along with cholesterol, preferentially cluster into specialized, ordered microdomains known as lipid rafts. nih.govbiologists.com These rafts are not merely passive lipid collections but function as dynamic platforms that concentrate or exclude specific proteins, thereby playing a crucial role in processes like signal transduction and protein sorting. nih.gov The localization of this compound within these rafts is critical to its ability to modulate cellular functions, positioning it at a key intersection of membrane structure and cell signaling. nih.govnumberanalytics.com

Compound Names Mentioned in this Article

Role of N Stearoyl Cerebroside in Biological Systems and Models

Neurobiological Functions and Development (Mechanistic Studies)

N-stearoyl cerebroside is a key component of the neural lipotype, and its synthesis is tightly regulated during neurodevelopment. The presence of the C18:0 fatty acid chain, conferred by the enzyme ceramide synthase 1 (CerS1), is critical for the proper functioning of the central nervous system (CNS).

Galactosylceramides are among the most abundant and essential lipids in the myelin sheath, the insulating layer that surrounds neuronal axons. lipotype.comlipotype.comnih.gov This specialized membrane is composed of approximately 70-85% lipids, which are crucial for its function in facilitating rapid nerve impulse conduction. researchgate.net Galactosylceramide and its sulfated form, sulfatide, are highly enriched in both oligodendrocytes and Schwann cells, the myelin-producing cells of the CNS and peripheral nervous system (PNS), respectively. researchgate.net

The synthesis of galactosylceramide is a critical step in the formation of a stable and functional myelin sheath. Studies involving mice deficient in ceramide galactosyltransferase (CGT), the enzyme responsible for synthesizing galactosylceramide, have demonstrated the importance of this lipid class. These mice exhibit severe neurological defects, including tremors and paralysis, due to unstable myelin sheaths and compromised axo-glial interactions. biorxiv.org While these studies highlight the general importance of galactosylceramides, the specific contribution of the N-stearoyl variant is tied to the high prevalence of long-chain fatty acids in myelin. Oligodendrocytes synthesize cerebrosides that characteristically contain very long-chain fatty acids, including stearic acid (C18:0). nih.gov The tight packing of these long, saturated acyl chains is thought to contribute to the stability and insulating properties of the myelin membrane. nih.gov

The establishment of a specific lipid composition, or lipotype, is a fundamental aspect of tissue development and function. In the brain, the neural lipotype is characterized by a high abundance of specific sphingolipids, including those with an 18:0 acyl chain like this compound. nih.govbiorxiv.org The synthesis of these 18:0-sphingolipids is a canonical biomarker of neural lipotype acquisition and begins in utero. nih.govbiorxiv.org

The enzyme ceramide synthase 1 (CerS1) plays a pivotal role in this process, as it exhibits high selectivity for stearoyl-CoA (C18:0-CoA) as a substrate. nih.govuniprot.org CerS1 is predominantly expressed in neurons and is responsible for generating the C18-ceramide precursor for this compound and other C18-sphingolipids. nih.govnih.govbiorxiv.org Studies in mice have shown that the expression of CerS1 increases during brain development, correlating with the accumulation of C18:0-ceramide. Current time information in DE.

Ablation of CerS1 in mice leads to significant neurological deficits, including impaired motor coordination and cerebellar development. nih.gov These deficits are associated with a substantial decrease in the levels of gangliosides with a C18 acyl chain, highlighting the critical role of CerS1-derived N-stearoyl precursors in the synthesis of complex brain lipids. nih.govnih.gov Furthermore, the expression of myelin-associated glycoprotein (B1211001) (MAG) in oligodendrocytes is also reduced in CerS1-deficient mice, suggesting that neuronal C18-gangliosides are essential for oligodendrocyte function and myelin integrity. nih.govnih.gov These findings underscore the importance of this compound and its precursors in the intricate process of neural development and the establishment of a functional nervous system. nih.gov

Immunological Modulations (e.g., NKT cell activation by α-GalCer)

Natural Killer T (NKT) cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. nih.govmdpi.com The activation of NKT cells can lead to the release of a variety of cytokines, thereby modulating both innate and adaptive immune responses. mdpi.com

The most well-characterized NKT cell agonist is α-galactosylceramide (α-GalCer), a synthetic glycolipid. nih.gov The structure of the lipid portion of these antigens, including the length and saturation of the N-acyl chain, can significantly influence the nature of the immune response. For instance, modifying the C26:0 N-acyl chain of the potent α-GalCer analogue, KRN7000, to shorter, unsaturated fatty acids can shift the cytokine profile from a pro-inflammatory T helper 1 (Th1) response to a more anti-inflammatory Th2 response. nih.gov An analogue with a di-unsaturated C20 fatty acid (C20:2), for example, induces a Th2-biased cytokine response. nih.gov

While the immunomodulatory properties of various synthetic and microbial glycolipids have been studied, the specific role of endogenous cerebrosides like this compound in NKT cell activation is less clear. It is known that CD1d molecules can present a variety of endogenous lipids, including sphingolipids. nih.gov However, direct evidence specifically implicating this compound as a potent endogenous ligand for NKT cells is currently limited. The structural similarities to other activating glycolipids suggest a potential for interaction with CD1d, but the precise nature and functional consequence of this interaction remain an active area of investigation.

Role in Fungal Biology and Pathogenesis (Mechanistic)

Cerebrosides are also found in fungi, where they play important roles in growth, morphogenesis, and pathogenesis. nih.govnih.govresearchgate.net Fungal cerebrosides are typically conserved molecules consisting of a ceramide moiety linked to a glucose or galactose residue. nih.govresearchgate.netscielo.br The ceramide portion often contains a unique 9-methyl-4,8-sphingadienine sphingoid base linked to a 2-hydroxy fatty acid, commonly with 16 or 18 carbons. nih.govresearchgate.netscielo.br

While the most frequently reported fatty acids in fungal cerebrosides are 2-hydroxyoctadecanoic (C18:0 with a hydroxyl group) and 2-hydroxyhexadecanoic (C16:0 with a hydroxyl group) acids, the presence and specific role of N-stearoyl (C18:0) cerebroside are not as well-defined. nih.govresearchgate.netscielo.br The structural integrity of these cerebrosides is crucial for fungal viability and virulence. For instance, in the human pathogen Cryptococcus neoformans, cerebrosides are involved in morphological transitions and are recognized by the host immune system. nih.gov

The biosynthesis of fungal cerebrosides represents a potential target for antifungal therapies, as the enzymes involved may differ from their mammalian counterparts. nih.gov Understanding the precise composition and function of different cerebroside species, including the N-stearoyl variant, in various pathogenic fungi could pave the way for the development of novel and specific antifungal agents.

Animal Model Studies (Mechanistic Research)

Animal models, particularly mouse models, have been instrumental in understanding the in vivo functions of this compound and the pathological consequences of its dysregulated metabolism.

Krabbe disease, or globoid cell leukodystrophy, is a devastating neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC). nih.gov This enzyme is responsible for the degradation of galactosylceramides, including N-stearoyl galactosylceramide. nih.govnih.gov The twitcher mouse is a naturally occurring and well-established animal model of Krabbe disease, exhibiting a severe deficiency in GALC activity. nih.govnih.gov

In twitcher mice, the impaired degradation of galactosylceramide leads to the accumulation of this lipid and its cytotoxic metabolite, psychosine (B1678307) (galactosylsphingosine). nih.govresearchgate.net Studies using intracerebral administration of N-stearoyl galactosylceramide containing a radiolabeled stearic acid ([1-14C]stearic acid) have demonstrated a significantly reduced rate of hydrolysis in the brains of twitcher mice compared to normal mice. nih.gov In normal mice, approximately 75% of the injected galactosylceramide was hydrolyzed within 80 hours, whereas in twitcher mice, only 17% was hydrolyzed. nih.gov This directly demonstrates the impaired catabolism of N-stearoyl galactosylceramide in this disease model.

Interestingly, despite the clear impairment in degradation, a significant accumulation of galactosylceramide is not always observed in the brains of twitcher mice. nih.gov This has been suggested to be due to different metabolic fates of endogenously synthesized versus exogenously administered galactosylceramide, with the former being primarily incorporated into myelin and the latter into lysosomes for degradation. nih.gov

The neurological phenotype of twitcher mice, which includes demyelination and neuroinflammation, underscores the critical importance of maintaining the homeostasis of galactosylceramides like the N-stearoyl variant for the proper function and stability of the nervous system. nih.gov Furthermore, studies on other mouse models of demyelination, such as experimental autoimmune encephalomyelitis (EAE), have highlighted the role of myelin lipids as potential antigens and modulators of the immune response, although the specific contribution of this compound in this context requires further investigation. nih.gov

Studies on Oxidative Stress Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a variety of pathological conditions. Research into the role of this compound in the context of oxidative stress is an emerging field. While direct studies on this specific cerebroside are limited, investigations into its constituent components—ceramides (B1148491), the stearoyl acyl chain, and the carbohydrate moiety—as well as related glycosphingolipids, provide insights into its potential mechanisms of action concerning oxidative stress.

Current understanding is being built from in vitro and in vivo models that explore how glycosphingolipids and their metabolic precursors and products interact with and modulate oxidative stress pathways. These studies often focus on key markers of oxidative damage and the activity of antioxidant enzyme systems.

In Vitro Studies

Laboratory-based cell culture models are instrumental in dissecting the molecular mechanisms by which compounds influence oxidative stress. While direct evidence for this compound is not extensively documented, studies on related molecules offer significant clues.

Research has shown that stearic acid, the N-acyl component of this compound, can protect primary cultured cortical neurons from oxidative stress. nih.govnih.gov In one study, stearic acid demonstrated a dose-dependent protective effect against injury induced by glutamate (B1630785) and hydrogen peroxide (H₂O₂). nih.gov This protection was associated with an inhibition of lipid peroxidation and an increase in the activity of the antioxidant enzymes Cu/Zn superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Furthermore, studies on glucosylceramide, a type of cerebroside, suggest a protective role against ceramide-induced stress. nih.gov Since ceramides themselves can be associated with the generation of oxidative stress, their glycosylation to form cerebrosides may represent a mechanism to mitigate oxidative damage. nih.govmdpi.com For instance, the formation of glucosylceramide can abolish the activity of NADPH oxidase, a key enzyme in the production of superoxide radicals, thereby reducing oxidative stress. nih.gov

Conversely, other research indicates that glycosphingolipids like galactosylceramide can be susceptible to damage by hydroxyl radicals, leading to their oxidation. nih.govuni.lu This suggests that under conditions of intense oxidative stress, cerebrosides themselves could become targets of oxidative damage, potentially leading to the generation of oxidized ceramides and other byproducts. nih.gov

The following table summarizes findings from in vitro studies on compounds related to this compound and their effects on markers of oxidative stress.

Compound/SystemModel SystemOxidative StressorKey Findings
Stearic Acid Primary Cultured Cortical NeuronsGlutamate, H₂O₂Dose-dependent neuroprotection; Inhibition of lipid peroxidation; Increased Cu/Zn SOD and CAT activity. nih.gov
Glucosylceramide Cultured Human KeratinocytesSphingomyelinase (to increase endogenous ceramide)Upregulation of glucosylceramide synthesis protects against ceramide-induced stress. nih.gov
Glucosylceramide Malignant Cell LinesChemotherapeutics (e.g., doxorubicin)Abolishes NADPH oxidase assembly and activity, alleviating oxidative stress. nih.gov
Galactosylceramide In vitro chemical oxidationFenton reaction (hydroxyl radicals)Prone to radical-induced oxidation, forming keto, hydroxyl, and hydroperoxy derivatives. nih.govuni.lu

In Vivo Studies

For example, in models of painful diabetic peripheral neuropathy, a condition linked to oxidative stress, aberrant metabolism of galactosylceramide is observed, suggesting a role for cerebrosides in the pathology of diseases with an oxidative stress component. mdpi.com The accumulation of certain sphingolipids, which can be precursors for cerebroside synthesis, has been associated with conditions of cellular stress, including oxidative stress, in tissues such as the liver, brain, and lung. nih.gov

The following table outlines findings from in vivo models related to glycosphingolipid metabolism and conditions of oxidative stress.

Model SystemConditionKey Findings Related to Glycosphingolipids and Oxidative Stress
Rat ModelPainful Diabetic Peripheral NeuropathyAberrant galactosylceramide metabolism is implicated in the disease pathophysiology, which has a known oxidative stress component. mdpi.com
Transgenic MiceExperimental EmphysemaOxidative stress increases ceramide levels, and sphingolipids trigger pro-apoptotic signaling. Overexpression of Cu/Zn SOD protects against ceramide-induced superoxide production. nih.gov

Pathophysiological Mechanisms Involving N Stearoyl Cerebroside

Dysregulation in Inherited Metabolic Disorders (Mechanistic Insights)

Inherited metabolic disorders, or inborn errors of metabolism, are genetic conditions that disrupt normal metabolic pathways. nih.govamboss.com A significant category of these disorders is lysosomal storage diseases (LSDs), where genetic defects in lysosomal enzymes lead to the accumulation of undegraded substrates. nih.govnumberanalytics.comfrontiersin.org N-stearoyl cerebroside metabolism is notably disrupted in Gaucher disease, the most common LSD. frontiersin.orggaucherdisease.org

Gaucher disease is caused by mutations in the GBA1 gene, which codes for the lysosomal enzyme glucocerebrosidase (GCase). frontiersin.orgmedlink.comiwggd.com This enzyme is responsible for the hydrolysis of glucocerebroside (also known as glucosylceramide) into glucose and ceramide. iwggd.comcreative-proteomics.com In Gaucher disease, the deficiency of GCase activity leads to the accumulation of its substrate, glucocerebroside, within the lysosomes of macrophages. gaucherdisease.orgmedlink.comnih.gov These lipid-engorged macrophages are termed "Gaucher cells" and they primarily accumulate in the spleen, liver, and bone marrow, causing organ inflammation and dysfunction. gaucherdisease.orgmedlink.comiwggd.com

This compound is a form of glucocerebroside that accumulates in this condition. Research comparing the hydrolysis rates of N-oleoyl and N-stearoyl glucocerebroside in patients with Gaucher's disease found that the residual GCase activity hydrolyzes both substrates at nearly the same rate. nih.gov This indicates that the disease's pathology stems from a general loss of enzyme function rather than a specific inability to process certain fatty acyl chain cerebrosides, refuting the hypothesis that a mutation affecting substrate specificity accounts for the altered fatty acid composition of the accumulated lipids. nih.gov

Table 1: Inherited Metabolic Disorder Associated with this compound Dysregulation

DisorderDeficient EnzymeAccumulated SubstrateAssociated Gene
Gaucher DiseaseGlucocerebrosidase (GCase)Glucocerebroside (including this compound)GBA1

Role in Demyelinating Diseases (Molecular Basis)

Demyelinating diseases are characterized by damage to the myelin sheath, the lipid-rich insulating layer that surrounds nerve axons and is crucial for rapid nerve impulse conduction. nih.govksumsc.comnih.gov Cerebrosides are a fundamental component of myelin, which is composed of approximately 80% lipids by dry weight. nih.govbiorxiv.org Galactosylceramides, a class of cerebrosides, are the most abundant glycosphingolipids in the myelin of the central nervous system (CNS) and are major constituents of the myelin-producing cells called oligodendrocytes. nih.govwikipedia.orgwiley.com

Multiple sclerosis (MS) is a chronic inflammatory demyelinating disease of the CNS. nih.govresearchgate.net The pathology involves myelin instability, fragmentation, and a failure of remyelination. nih.govhapres.com A key molecular aspect of demyelination in MS is the altered lipid profile in the cerebrospinal fluid (CSF). Shotgun mass spectrometry analysis of CSF from MS patients revealed that the accumulation of myelin-derived cerebrosides is a specific feature of CNS demyelination. researchgate.net This release of myelin components into the CSF serves as a biomarker for the disease process.

The molecular basis for myelin integrity involves the specific structure of its lipid components. For instance, α-hydroxylation of the fatty acid moiety in cerebrosides is believed to enhance the stability of the myelin sheath by providing additional sites for hydrogen bonds. nih.gov In MS, not only are cerebrosides released during myelin breakdown, but the composition of the remaining myelin is also altered. For example, nervonic acid, a very-long-chain fatty acid that is a major component of brain cerebrosides and sphingomyelin (B164518), is found to be sharply decreased in MS myelin. hapres.com The structural integrity and stability of the myelin sheath are therefore highly dependent on the precise composition and organization of its lipids, including this compound and its derivatives. nih.govhapres.com

Table 2: Cerebrospinal Fluid (CSF) Lipid Biomarkers in Multiple Sclerosis

Lipid Class/ComponentChange in MSPathophysiological Significance
CerebrosidesAccumulation in CSFSpecific feature and biomarker of CNS demyelination. researchgate.net
Total Lipid ContentNo significant overall changeContrasts with peripheral demyelination (e.g., GBS) where total lipids are elevated. researchgate.net
Nervonic Acid (in myelin)Sharply decreasedIndicates altered lipid composition contributing to myelin instability. hapres.com

Involvement in Other Disease States (Mechanistic)

Chronic Obstructive Pulmonary Disease (COPD) is a complex lung disease with systemic manifestations, including a dysregulated metabolome. researchgate.net Both COPD and cigarette smoking, its primary cause, are associated with significant alterations in lipid metabolism, particularly sphingolipids. nih.govoup.comnih.gov

Mechanistically, cigarette smoke exposure can induce widespread changes in the lung lipidome. oup.com It is known to increase levels of ceramides (B1148491), which are the direct precursors to cerebrosides. nih.gov These bioactive sphingolipids are involved in the pathogenesis of emphysema, a key feature of COPD, by promoting cell death through apoptosis and necroptosis. nih.gov Research has identified specific ceramide species, including N-stearoyl-sphingosine (ceramide d18:1/18:0), as being associated with COPD status, especially in males. nih.govresearchgate.net The increased ceramide in the lungs and systemic circulation may result from its release in exosomes and microparticles from cells injured by cigarette smoke, allowing it to impact uninjured cells and perpetuate lung damage. nih.gov

Lipidomic analysis of skin surface lipids from smokers also reveals significant disruptions. One study found that compared to non-smokers, smokers had significantly increased levels of sphingolipids (including ceramides) and glycerolipids. mdpi.com This smoking-induced alteration of lipid homeostasis can disrupt barrier function and contribute to skin aging and disease. mdpi.com

Table 3: Smoking- and COPD-Related Alterations in Lipid Metabolism

ConditionAffected Lipid ClassObserved ChangePotential Mechanism
COPDSphingolipids (Ceramides)IncreasedCigarette smoke-induced cell injury and release of pro-apoptotic ceramides. nih.gov
Smoking (Lungs)Fatty Acid BiosynthesisUpregulatedCS exposure leads to de novo synthesis of lipids. oup.com
Smoking (Skin)Sphingolipids (Ceramides)IncreasedDisruption of skin lipid homeostasis. mdpi.com
Smoking (Skin)GlycerolipidsIncreasedDisruption of skin lipid homeostasis. mdpi.com

The skin serves as a critical barrier between the body and the external environment, preventing water loss and protecting against external threats. nih.gov This function is largely attributed to the stratum corneum, the outermost layer of the epidermis, which is often described by a "brick and mortar" model. nih.gov The "bricks" are corneocytes, and the "mortar" is a lipid matrix composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids by weight. nih.gov

Glucosylceramide, which includes this compound, is a major constituent of skin lipids and a precursor to the ceramides that form this barrier. wikipedia.orgnih.gov It is essential for the formation of lamellar bodies and maintaining the skin's water permeability barrier. wikipedia.org Specifically, Ceramide NP, also known as N-stearoyl phytosphingosine (B30862), is a skin-identical ceramide that is crucial for the barrier. personalcaremagazine.comspecialchem.com It integrates into the lipid lamellae of the stratum corneum, contributing to a densely packed and highly ordered structure that is vital for an effective barrier. nih.govpersonalcaremagazine.com

In skin conditions characterized by barrier dysfunction, such as atopic dermatitis, the ceramide profile is significantly altered. nih.gov Studies have reported that levels of several ceramides, including Ceramide NP, are decreased in the stratum corneum of patients with atopic dermatitis. nih.gov This reduction is directly correlated with increased transepidermal water loss (TEWL), a measure of skin barrier integrity. nih.gov The mechanistic role of N-stearoyl-containing sphingolipids is therefore fundamental; they are the building blocks of the intercellular lipid matrix that physically prevents water evaporation and the entry of irritants. nih.govpersonalcaremagazine.com

Table 4: Key Lipids in Stratum Corneum Barrier Function

Lipid ClassKey Species ExampleFunction in Skin Barrier
CeramidesCeramide NP (N-stearoyl phytosphingosine)Major structural component (~50% by weight); crucial for lamellar organization and water retention. nih.govpersonalcaremagazine.comspecialchem.com
CholesterolCholesterolWorks with ceramides and fatty acids to create a densely packed, impermeable barrier. nih.gov
Free Fatty AcidsPalmitic Acid, Stearic AcidContribute to the acidic pH of the skin surface (acid mantle) and the structural integrity of the lipid matrix. nih.gov
CerebrosidesGlucosylceramidePrecursor to ceramides and essential for lamellar body formation. wikipedia.org

Synthetic Biology and Chemical Synthesis Approaches

Laboratory Synthesis of N-stearoyl Cerebroside and Analogues

The chemical synthesis of this compound and its analogues is a multi-step process that typically involves the coupling of a protected sphingoid base with a protected carbohydrate and subsequent acylation with stearic acid or its derivatives. Researchers have developed various strategies to achieve this, focusing on stereoselectivity and yield optimization.

A common synthetic route involves the N-acylation of a protected psychosine (B1678307) (galactosyl sphingosine) derivative. For instance, ω-oxy cerebroside analogues have been synthesized through the selective N-acylation of a protected 1-O-β-D-glucopyranosyl sphingosine (B13886) precursor. tandfonline.com In one method, the reaction is carried out using stearoyl chloride in the presence of a base. tandfonline.com An alternative approach for forming the amide bond is the use of coupling agents. A general procedure involves the reaction of an amine precursor with a fatty acid, such as stearic acid, in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Another key synthetic strategy begins with an azide-containing precursor. The synthesis of α-galactosylceramide analogues, for example, has been achieved starting from an azide (B81097) derivative. nih.gov This process involves a Staudinger reduction of the azide to a primary amine using a reagent like trimethylphosphine (B1194731) (PMe₃), followed by N-acylation with the desired fatty acid. nih.gov

Interestingly, studies have also demonstrated that the N-acylation of psychosine with stearoyl coenzyme A can occur non-enzymatically under physiological conditions of temperature and pH, providing an alternative pathway for cerebroside formation. core.ac.uk This reaction highlights that the activation of the fatty acid, in this case as a thiol ester, is sufficient to drive the acylation of the psychosine amine without enzymatic catalysis. core.ac.uk

The table below summarizes various laboratory synthesis approaches.

PrecursorsKey ReagentsProduct TypeReference
Protected 1-O-β-D-glucopyranosyl sphingosine, Stearoyl chloridePyridineω-Oxy cerebroside tandfonline.com
Azide precursor, Stearic acidPMe₃ (Staudinger reduction), EDC (coupling agent)α-Galactosylceramide analogues nih.gov
Psychosine, Stearoyl Coenzyme APotassium phosphate (B84403) buffer (pH 7.8)This compound (non-enzymatic) core.ac.uk

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the different chemical components of this compound and its analogues contribute to their biological function. These studies involve the systematic synthesis of analogues with modifications in specific parts of the molecule—the acyl chain, the sphingoid base, the carbohydrate moiety, or the glycosidic linkage—and then testing the activity of these new compounds. nih.govnih.gov A primary goal of such research is the development of potent and specific inhibitors for enzymes involved in glycosphingolipid metabolism, which could serve as therapeutic agents for diseases like metachromatic leukodystrophy (MLD). nih.gov

A key enzyme targeted in SAR studies is cerebroside sulphotransferase (CST), also known as galactosylceramide sulphotransferase. nih.govnih.gov This enzyme catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulphate (PAPS) to galactosylceramides (a class of cerebrosides) to form sulfatides (B1148509). nih.gov The accumulation of sulfatides due to a deficiency in the enzyme arylsulphatase A is the hallmark of MLD, a severe demyelinating disease. nih.gov Therefore, inhibiting CST to reduce the production of sulfatides represents a promising substrate reduction therapy approach. nih.govnih.gov

To this end, researchers have synthesized a series of analogues of the natural CST substrate, galactosylceramide, and tested their ability to either act as substrates or inhibit the enzyme. nih.gov While many of the synthesized analogues behaved as substrates for CST, a significant breakthrough was the identification of α-galactosylceramide 16 as the first competitive inhibitor of the enzyme. nih.govnih.gov This discovery provides a valuable lead structure for the development of new drugs for MLD. nih.gov

Detailed SAR studies have explored modifications at three primary sites on the cerebroside molecule to probe the requirements for CST binding and activity. nih.govnih.gov

Glycosidic Linkage: The stereochemistry of the glycosidic bond connecting the sugar to the ceramide backbone is critical. Natural cerebrosides possess a β-glycosidic linkage. Synthetic efforts have produced analogues with the unnatural α-glycosidic linkage. nih.gov This modification proved to be transformative, as most of the β-linked analogues acted as substrates for CST, whereas the α-linked α-galactosylceramide 16 was found to be a competitive inhibitor. nih.govnih.gov

Acyl Substituent: The length and functionality of the N-acyl chain influence the physical properties and biological activity of cerebrosides. researchgate.net Analogues have been synthesized with various fatty acid chains to investigate their interaction with target enzymes. nih.govnih.gov For instance, inhibitors of cerebroside galactosidase have been developed by testing analogues with different acyl chains, such as the N-decanoyl group. annualreviews.org

Carbohydrate Moiety: The structure of the sugar headgroup is another key area for modification. Studies have involved synthesizing analogues where the galactose unit is altered or replaced. nih.govnih.gov The interaction between the sugar and the enzyme's active site is fundamental to recognition and catalysis, and modifications here can significantly alter whether a compound acts as a substrate or an inhibitor.

The table below details some of the synthesized analogues and their observed activity with Cerebroside Sulphotransferase (CST).

Compound AnalogueModification SiteKey Structural FeatureActivityReference
Galactosylceramide (Reference)β-glycosidic linkage, various natural fatty acidsNatural Substrate nih.gov
α-Galactosylceramide 16 Glycosidic Linkageα-glycosidic linkageCompetitive Inhibitor nih.govnih.gov
Various Analogues Acyl Substituent, Carbohydrate MoietyVariations in fatty acid chain and sugar structureMost behaved as substrates nih.gov
β-KRN7000 Acyl Substituent / Sphingoid BaseModified alkyl chainSubstrate nih.gov

Advanced Research Methodologies and Omics Integration

Lipidomics and Metabolomics Profiling

Lipidomics, the large-scale study of lipids, and metabolomics, the study of small molecule profiles, have become indispensable tools for investigating N-stearoyl cerebroside. These approaches allow for a comprehensive analysis of lipid species and their metabolic pathways, moving beyond the measurement of single analytes to a systems-level understanding. researchgate.netmdpi.commdpi.com Mass spectrometry (MS) is a cornerstone of these fields due to its high sensitivity and specificity for lipid identification and quantification. mdpi.comcreative-proteomics.com

The qualitative and quantitative analysis of different this compound species, such as N-stearoyl-glucosylcerebroside and N-stearoyl-galactosylcerebroside, is crucial for understanding their distinct biological functions. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for this purpose. nih.govmdpi.comyoutube.com Tandem mass spectrometry (MS/MS) allows for the detailed structural characterization of these molecules, including the identification of the sphingoid base and the fatty acyl chain. nih.govmdpi.com

Recent advancements have focused on overcoming the challenge of separating and quantifying isomeric cerebrosides. For instance, differential ion mobility spectrometry (DMS) coupled with LC-MS/MS has been shown to effectively separate and quantify glucosylceramide (GlcCer) and galactosylceramide (GalCer) isomers in biological samples like human plasma and cerebrospinal fluid. nih.gov This methodology offers robust quantitative performance with a linear detection range suitable for clinical and research applications. nih.gov

Cerebroside SpeciesAnalytical MethodBiological MatrixKey FindingsReference
Glucosylceramides and Galactosylceramides (various acyl chains)LC/ESI/DMS/MS/MSHuman PlasmaSuccessful separation and quantification of GlcCer and GalCer isomers. Identified various species including those with C16:0, C22:0, C24:0, and C24:1 acyl chains. nih.gov
Cerebrosides (HexCer)Nanoflow LC-MS/MSHuman SamplesCID fragmentation produced characteristic ions corresponding to the ceramide backbone and the long-chain base, allowing for structural confirmation. acs.org
Isomeric CerebrosidesShotgun Tandem MS with Gas-phase Ion ChemistryPorcine Brain ExtractDemonstrated differentiation and quantification of α-GalCer, β-GlcCer, and β-GalCer isomers. nih.gov

Lipidomics and metabolomics profiling are powerful approaches for identifying biomarkers associated with various diseases. mdpi.comnih.gov Alterations in the levels of specific cerebroside species, including those with a stearoyl acyl chain, have been linked to several neurodegenerative and lysosomal storage disorders. nih.govkegg.jp

For example, in Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. mdpi.comnih.gov Lipidomic analyses of patient samples consistently show elevated levels of various glucosylceramide species, making them key diagnostic and monitoring biomarkers. mdpi.comnih.gov Similarly, dysregulation of sphingolipid metabolism is increasingly recognized in more common neurodegenerative conditions like Alzheimer's and Parkinson's disease, where specific ceramide and cerebroside profiles may serve as potential biomarkers for disease risk, progression, and response to therapy. researchgate.netkegg.jpmdpi.com

DiseasePotential Biomarker(s)Observed ChangeSignificanceReference
Gaucher DiseaseGlucosylceramides (including N-stearoyl species)AccumulationPrimary storage metabolite, used for diagnosis and monitoring therapy. mdpi.comnih.gov
Fabry DiseaseGlobotriaosylceramide (Gb3), Lyso-Gb3AccumulationKey diagnostic markers; levels decrease with enzyme replacement therapy. nih.gov
Krabbe DiseaseGalactosylceramide, Psychosine (B1678307)AccumulationPrimary storage lipids due to GALC deficiency. plos.org
Neurodegenerative Diseases (e.g., Alzheimer's)Alterations in specific ceramide and cerebroside speciesVaries (increase or decrease depending on species)Reflects dysregulated sphingolipid metabolism, potential for early detection and risk stratification. researchgate.netmdpi.com

Isotope Labeling and Tracing Studies

Isotope labeling and tracing are powerful techniques to delineate metabolic pathways and quantify the flux of metabolites through these pathways in living systems. nih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into cells or organisms, researchers can track the incorporation of these isotopes into downstream metabolites, such as this compound. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net

For instance, culturing cells with ¹³C-labeled glucose allows for the tracing of the carbon backbone through glycolysis and into the hexose (B10828440) that forms the headgroup of cerebrosides. nih.govbiorxiv.org Similarly, providing ¹³C-labeled stearic acid would enable the direct tracking of its incorporation into the N-stearoyl acyl chain of the cerebroside molecule. This approach provides a dynamic view of cerebroside synthesis and turnover, which cannot be obtained from static concentration measurements alone. These studies are crucial for understanding how metabolic pathways are altered in disease states and in response to therapeutic interventions. nih.gov

Gene Editing and Knockout Models for Functional Elucidation

The advent of precise gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the study of gene function. nih.govresearchgate.net By creating knockout models where specific genes involved in cerebroside metabolism are inactivated, researchers can directly investigate the function of these genes and the consequences of their loss. nih.govresearchgate.net

Key enzymes in the this compound metabolic pathway have been targeted using this approach:

UGCG (UDP-glucose ceramide glucosyltransferase) Knockout: This enzyme catalyzes the synthesis of glucosylceramide from ceramide. Knocking out the UGCG gene leads to a depletion of glucosylceramide and all downstream glycosphingolipids. nih.govresearchgate.netnih.gov Studies in UGCG knockout models have demonstrated the critical role of glucosylceramides in cellular processes like proliferation and differentiation. nih.govnih.gov

GALC (Galactosylceramidase) Knockout: This enzyme is responsible for the lysosomal degradation of galactosylceramide. GALC knockout models, such as the twitcher mouse and CRISPR-generated zebrafish models, recapitulate the features of Krabbe disease, a severe neurodegenerative disorder. plos.orgnih.govresearchgate.net These models exhibit an accumulation of galactosylceramide and its neurotoxic metabolite, psychosine, leading to demyelination and neuroinflammation. plos.orgnih.govresearchgate.net Neuron-specific knockout of GALC has revealed that this enzyme is essential for maintaining neuronal function, independent of its role in myelinating glia. plos.org

Gene KnockoutEnzyme FunctionPrimary Lipid AlterationKey Phenotypic ConsequencesReference
UGCGSynthesizes glucosylceramide from ceramide.Decreased glucosylceramide and downstream glycosphingolipids.Impaired cell proliferation and differentiation. nih.govnih.gov
GALCDegrades galactosylceramide and psychosine.Accumulation of galactosylceramide and psychosine.Neurodegeneration, demyelination, neuroinflammation (Krabbe disease phenotype). plos.orgnih.govresearchgate.netmedrxiv.org

Computational Modeling and Bioinformatics for Pathway Analysis and Prediction

The vast datasets generated by omics technologies necessitate the use of computational modeling and bioinformatics tools for data integration, analysis, and interpretation. nih.govresearchgate.net Systems biology approaches are being used to create comprehensive models of sphingolipid metabolism. nih.govresearchgate.netnih.gov These models, often based on ordinary differential equations, can simulate the dynamic behavior of the metabolic network and predict how perturbations, such as changes in enzyme activity, will affect the levels of various sphingolipids, including this compound. nih.gov

Bioinformatics platforms like LIPID MAPS provide extensive databases and tools for lipid analysis. lipidmaps.orglipidmaps.orgclipidomics.com For example, the BioPAN tool allows researchers to upload lipidomics data and perform pathway analysis, visualizing changes in lipid metabolic pathways and predicting associated changes in gene activity. lipidmaps.orgnih.gov Such tools can integrate lipidomics data with transcriptomics, proteomics, and metabolomics data to build a more complete picture of the biological system. creative-proteomics.comnih.gov This integrative approach can help predict how changes in gene expression, for instance in cancer or neurodegenerative diseases, might lead to alterations in the this compound profile, thereby generating new hypotheses for experimental validation. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel N-stearoyl Cerebroside Functions

While traditionally known for their structural role, particularly in the myelin sheath of neural tissues, emerging research is focused on uncovering new bioactive roles for cerebrosides like this compound. creative-proteomics.comnih.gov Studies are increasingly investigating their involvement in complex cellular processes beyond membrane architecture.

Current research is exploring the potential functions of cerebrosides in:

Cell Signaling: Cerebrosides are being investigated as signaling molecules that can influence cellular responses to external stimuli. numberanalytics.com Their interaction with and modulation of membrane-bound enzymes and receptors is a key area of interest.

Immune Modulation: There is growing evidence that specific cerebrosides can influence immune responses, including cytokine production and the activation of immune cells. In the context of multiple sclerosis, lipid-specific T cells that recognize glycolipids are being studied for their role in the disease mechanism. nih.gov

Cell Growth and Differentiation: In various organisms, including fungi, cerebrosides have been identified as molecules that are directly or indirectly involved in cell growth and differentiation. frontiersin.orgscielo.brscielo.br For example, specific structural features of fungal cerebrosides are essential for morphological transitions. frontiersin.orgscielo.br

These investigations are moving the understanding of this compound from a static structural component to a dynamic participant in crucial biological pathways.

Development of Advanced Analytical Platforms

Progress in understanding this compound is intrinsically linked to the development of more powerful analytical techniques. universiteitleiden.nl Differentiating the numerous isomers of cerebrosides, which may have distinct biological functions, presents a significant challenge that new technologies are beginning to overcome. nih.gov

Emerging analytical platforms are providing unprecedented detail in cerebroside analysis:

Mass Spectrometry (MS) Innovations: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have revolutionized lipid analysis. frontiersin.orgnih.gov Tandem MS (MS/MS) and multi-stage MS (MSn) on platforms such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap analyzers allow for detailed structural elucidation from minute sample amounts. nih.govnih.gov A new high-performance liquid chromatography/fast atom bombardment mass spectrometry (HPLC/FAB/MS) system has shown high sensitivity in characterizing molecular species of glucosylceramides, detecting synthetic N-stearoyl glucosylsphingosine (B128621) at the picogram level. nih.gov

Chromatography Enhancements: High-performance thin-layer chromatography (HPTLC) remains a primary technique for separating glycosphingolipids. frontiersin.orgnih.gov When coupled with mass spectrometry, such as in TLC-MS, it opens new avenues for obtaining specific structural information from trace amounts of material. frontiersin.orgnih.gov

Isomer-Specific Techniques: Differentiating between isomers like glucosylceramides and galactosylceramides is critical. nih.gov Novel shotgun tandem mass spectrometry approaches combined with gas-phase ion/ion chemistry are being developed to distinguish between these isomers without the need for lengthy chromatographic separation. nih.govacs.org

Imaging Mass Spectrometry: Technologies like imaging MALDI-TOF and secondary ion mass spectrometry are enabling researchers to visualize the subcellular localization and distribution of glycosphingolipids within tissues and cells, providing spatial context to their biochemical roles. frontiersin.orgresearchgate.net

These advanced platforms are essential for accurately identifying and quantifying specific cerebroside species like this compound in complex biological samples, which is crucial for linking them to specific biological functions and disease states. creative-proteomics.com

Table 1: Advanced Analytical Techniques for Cerebroside Analysis

Technique Principle Application for this compound Reference(s)
LC-MS/MS Combines liquid chromatography separation with mass spectrometry for identification and quantification. Enables high-resolution separation of cerebroside species followed by sensitive detection and structural elucidation. creative-proteomics.com
GC-MS Gas chromatography separates volatile compounds which are then identified by mass spectrometry, often requiring derivatization. Robust separation and quantification, particularly for species amenable to derivatization for enhanced sensitivity. creative-proteomics.com
HPTLC-MS High-performance thin-layer chromatography for separation, followed by mass spectrometry for identification of the separated spots. Combines the separatory power of HPTLC with the analytical precision of MS for structural information from trace amounts. frontiersin.orgnih.gov
MALDI-Imaging A soft ionization MS technique that allows for the spatial analysis of molecules directly from tissue sections. Visualizing the distribution of cerebrosides within tissues to understand their localization in specific cell types or regions. frontiersin.orgresearchgate.net
Gas-Phase Ion/Ion Chemistry with MS Involves reacting ions in the gas phase within a mass spectrometer to create complexes that reveal isomeric differences upon fragmentation. Differentiates between challenging isomers (e.g., glucose vs. galactose headgroups) in shotgun lipidomics approaches. nih.govacs.org

Integration of Multi-Omics Data for Systems Biology Understanding

To fully comprehend the role of this compound in complex biological systems, researchers are moving beyond single-domain analyses and embracing multi-omics approaches. nih.gov By integrating data from lipidomics, genomics, transcriptomics, and proteomics, a more holistic and systems-level understanding of sphingolipid metabolism and function can be achieved. frontiersin.orgnih.gov

This integrative approach offers several advantages:

Pathway Contextualization: Mapping lipidomics data onto metabolic networks reconstructed from genomic and biochemical knowledge allows for the identification of entire pathways that are dysregulated in disease. nih.gov For instance, integrating lipidomics and transcriptomics can create quantitative models of sphingolipid metabolism, helping to predict how perturbations might alter flux through the pathway. nih.gov

Biomarker Discovery: Multi-omics studies are powerful tools for discovering novel biomarkers. metwarebio.com By correlating changes in this compound levels with gene expression and protein abundance, researchers can identify robust signatures for diseases like Alzheimer's, Parkinson's, and various cancers. numberanalytics.comresearchgate.netmednexus.org

Understanding Disease Mechanisms: The interplay between different biological layers is often crucial to disease development. nih.gov In osteosarcoma, for example, integrating multi-omic datasets has been used to explore the role of sphingolipid metabolism in regulating the tumor immune landscape and predicting patient outcomes. frontiersin.org Similarly, multi-omic analyses in atopic dermatitis are helping to untangle the regulatory mechanisms linking sphingolipid metabolism to the disease's immune features. mdpi.com

The LIPID MAPS consortium is a key initiative in this area, developing methods to quantify sphingolipid metabolites and applying them to understand cellular activation processes, providing a framework for context-specific models of mammalian sphingolipid metabolism. nih.gov

Mechanistic Exploration of Therapeutic Targets

The growing understanding of the diverse roles of this compound and its metabolic pathways is paving the way for new therapeutic strategies. scielo.br Modulating cerebroside metabolism has emerged as a potential approach for a variety of diseases, particularly neurological disorders. numberanalytics.com

Key areas of therapeutic exploration include:

Neurodegenerative Diseases: Alterations in cerebroside and general sphingolipid metabolism are well-documented in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. numberanalytics.comnih.govmdpi.com In some cases, upregulation of certain sphingomyelin (B164518) and ceramide species correlates with disease progression, highlighting these pathways as potential targets. mdpi.comnih.gov Research has identified stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism, as a potential target for Parkinson's treatment. universiteitleiden.nlmednexus.org

Lysosomal Storage Diseases: Defects in the enzymes that break down cerebrosides lead to their accumulation and cause severe diseases like Gaucher's disease (glucocerebroside accumulation) and Krabbe disease (galactocerebroside accumulation). numberanalytics.com Therapeutic strategies for these conditions include enzyme replacement therapy and substrate reduction therapy, which aims to inhibit the biosynthesis of cerebrosides to reduce the buildup of toxic substrates. numberanalytics.com

Antifungal Therapy: The structure of cerebrosides in fungi is conserved and they are involved in fungal growth and morphological transitions. scielo.brscielo.brresearchgate.net This makes the enzymes involved in their synthesis potential targets for the development of new antifungal agents. scielo.brscielo.br

The mechanistic exploration of how this compound and related lipids contribute to pathology is crucial for validating these molecules as therapeutic targets and for the rational design of novel interventions.

Table 2: Investigated Therapeutic Targets related to Cerebroside Metabolism

Disease Area Potential Target/Strategy Mechanism of Action Reference(s)
Lysosomal Storage Diseases (e.g., Gaucher, Krabbe) Substrate Reduction Therapy Inhibit biosynthesis of cerebrosides to reduce the accumulation of the toxic substrate. numberanalytics.com
Parkinson's Disease Stearoyl-CoA Desaturase (SCD) Inhibition Inhibition of this enzyme was found to protect against α-synuclein neurotoxicity in experimental models. mednexus.org
Multiple Sclerosis Stearoyl-CoA Desaturase-1 (SCD1) Inhibition Deficiency or inhibition of SCD1 suppresses neuroinflammation and protects against neurodegeneration in disease models. nih.gov
Fungal Infections Fungal Cerebroside Biosynthesis Targeting enzymes unique to the fungal pathway to inhibit growth and differentiation of pathogenic species. scielo.brscielo.br

Q & A

Q. What advanced techniques differentiate cerebroside isoforms in lipidomic studies?

  • Methodological Answer : Use high-resolution MS (Orbitrap or Q-TOF) with ion mobility separation to resolve isobaric species. Apply machine learning algorithms to MS datasets for pattern recognition. Validate isoforms via synthetic standards and fragmentation libraries .

Key Methodological Considerations

  • Data Reproducibility : Include internal standards, biological replicates (n ≥ 6), and negative controls (e.g., lipid-free matrices) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for anesthesia, euthanasia, and stress minimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.